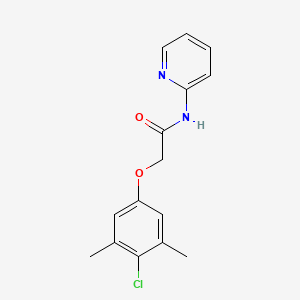
2-(4-chloro-3,5-dimethylphenoxy)-N-2-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-2-pyridinylacetamide is a synthetic compound that belongs to the family of acetamide derivatives. It is commonly known as Pyriproxyfen and is widely used as an insect growth regulator in agriculture and public health programs. Pyriproxyfen has been found to be highly effective in controlling the population of various insect species, including mosquitoes, which are known to transmit deadly diseases like dengue, chikungunya, and Zika virus.
作用机制
Pyriproxyfen works by mimicking the juvenile hormone in insects, which is necessary for their normal development. However, when Pyriproxyfen is present in the environment, it disrupts the normal development of insects, leading to their death or sterility. Pyriproxyfen has been found to be highly selective, affecting only the target insect species and not harming other non-target organisms.
Biochemical and Physiological Effects
Pyriproxyfen has been found to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no accumulation in the tissues. Pyriproxyfen has been found to have no adverse effects on the reproductive health of mammals or their offspring.
实验室实验的优点和局限性
Pyriproxyfen has several advantages for use in lab experiments. It is highly effective in controlling the population of various insect species, making it an ideal tool for studying the biology and behavior of insects. Pyriproxyfen is also highly selective, affecting only the target insect species and not harming other non-target organisms. However, Pyriproxyfen has some limitations for use in lab experiments. It can be expensive to synthesize, and its effectiveness can be affected by environmental factors like temperature and humidity.
未来方向
Pyriproxyfen has several potential future directions for research. It can be studied for its potential use as a larvicide in water bodies to control the population of mosquito larvae. Pyriproxyfen can also be studied for its potential use in controlling the population of other insect species, including agricultural pests and disease vectors. Additionally, Pyriproxyfen can be studied for its potential use in combination with other insecticides to improve their effectiveness and reduce the development of insecticide resistance.
Conclusion
Pyriproxyfen is a highly effective insect growth regulator that has been extensively studied for its potential use in controlling the population of various insect species. It works by disrupting the normal development of insects, leading to their death or sterility. Pyriproxyfen has several advantages for use in lab experiments, including its high effectiveness and selectivity. However, Pyriproxyfen also has some limitations, including its cost and sensitivity to environmental factors. Pyriproxyfen has several potential future directions for research, including its use as a larvicide and its combination with other insecticides.
合成方法
Pyriproxyfen is synthesized by reacting 2-pyridinecarboxylic acid with 4-chloro-3,5-dimethylphenol in the presence of thionyl chloride, followed by the reaction with N,N-dimethylacetamide. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
Pyriproxyfen has been extensively studied for its insect growth regulatory properties. It has been found to be highly effective in controlling the population of various insect species, including mosquitoes, flies, and cockroaches. Pyriproxyfen works by disrupting the normal development of insects, leading to their death or sterility. Pyriproxyfen has also been studied for its potential use as a larvicide in water bodies to control the population of mosquito larvae.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-12(8-11(2)15(10)16)20-9-14(19)18-13-5-3-4-6-17-13/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNBRYHCNNUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
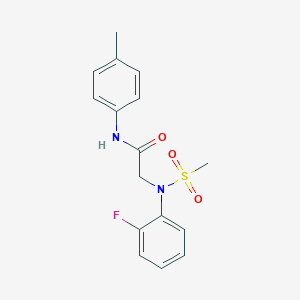

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
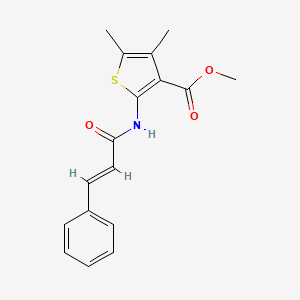
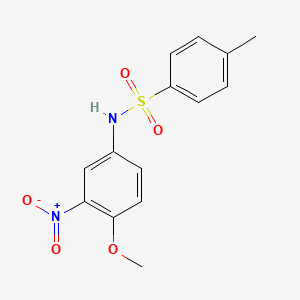
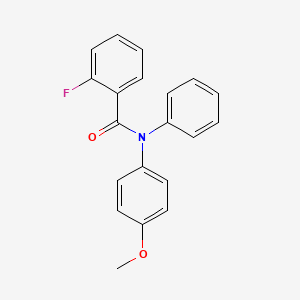
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)